Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate

Asymmetric Synthesis Chiral Resolution Stereochemical Purity

This chiral, non-racemic building block features a Boc-protected amine and terminal alkyne in a defined (1R,3S) configuration. It is essential for constructing precise 3D molecular architectures in medicinal chemistry programs (kinase inhibitors, antivirals) and modular PROTAC/linker assembly via CuAAC click chemistry. Substitution with the (1S,3R)-enantiomer (CAS 1474041-18-3) or racemic mixture (CAS 1823497-00-2) introduces stereochemical variables that cannot be corrected by adjusting stoichiometry, potentially derailing asymmetric syntheses and compromising downstream configurational integrity. Verify enantiomeric excess by chiral HPLC or optical rotation upon receipt.

Molecular Formula C12H19NO2
Molecular Weight 209.289
CAS No. 1932279-32-7
Cat. No. B2934188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate
CAS1932279-32-7
Molecular FormulaC12H19NO2
Molecular Weight209.289
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(C1)C#C
InChIInChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10+/m0/s1
InChIKeyDTHXBYFRDCALDU-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate (CAS 1932279-32-7): A Defined Stereochemical Building Block for Chiral Synthesis Procurement


Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate (CAS 1932279-32-7) is a chiral, non-racemic cyclopentyl building block featuring a tert-butoxycarbonyl (Boc)-protected amine and a terminal alkyne substituent in a defined (1R,3S) configuration . The compound belongs to the class of 3-substituted cyclopentyl carbamates valued as advanced intermediates in medicinal chemistry, where the stereochemistry and orthogonal reactivity of the ethynyl group are critical for constructing complex molecular architectures with precise three-dimensional orientation [1]. Its molecular formula is C12H19NO2 with a molecular weight of 209.28 g/mol, and the InChI Key DTHXBYFRDCALDU-VHSXEESVSA-N encodes the specific stereochemical arrangement that distinguishes it from its enantiomer and racemic mixtures .

Why Generic Substitution of Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate Fails in Stereospecific Applications


In scientific procurement, substituting the single (1R,3S)-enantiomer (CAS 1932279-32-7) with its (1S,3R)-enantiomer (CAS 1474041-18-3) or the racemic mixture (CAS 1823497-00-2) introduces uncontrolled stereochemical variables that can derail asymmetric syntheses, alter biological target engagement, or compromise the configurational integrity of downstream chiral products . The Boc and ethynyl functionalities are common across the compound class, but the absolute stereochemistry at the cyclopentyl 1- and 3-positions dictates the spatial orientation of subsequent derivatizations—a difference that cannot be corrected by adjusting reaction stoichiometry or conditions [1]. Consequently, generic substitution without verifying stereochemical identity risks failed reactions, ambiguous bioactivity data, and regulatory non-compliance in pharmaceutical impurity profiling.

Quantitative Differentiation Evidence for Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate Relative to Close Analogs


Stereochemical Identity: Absolute Configuration (1R,3S) vs. (1S,3R)-Enantiomer and Racemic Mixture

The target compound Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate (CAS 1932279-32-7) possesses the absolute (1R,3S) configuration, as encoded in its InChI Key DTHXBYFRDCALDU-VHSXEESVSA-N, distinguishing it from the (1S,3R)-enantiomer (CAS 1474041-18-3, InChI Key DTHXBYFRDCALDU-UHFFFAOYSA-N for the racemate, or a different stereochemical InChI Key for the single enantiomer) . The racemic cis mixture (CAS 2472890-66-5) and the stereochemically undefined analog (CAS 1823497-00-2) contain both enantiomers in varying ratios, introducing optical impurity that cannot be resolved without costly chiral preparative chromatography .

Asymmetric Synthesis Chiral Resolution Stereochemical Purity

Orthogonal Reactivity: Terminal Alkyne Versus Vinyl Analog in Click Chemistry

The terminal alkyne substituent of the target compound enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other 'click' reactions, providing a bioorthogonal handle that is absent in the vinyl analog Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester (CAS 193156-64-8) . While the vinyl analog can undergo alternative reactions (e.g., olefin metathesis), it lacks the chemoselectivity and mild reaction conditions characteristic of alkyne-azide cycloaddition, which is broadly employed in chemical biology and material science for constructing triazole linkages under physiological conditions [1].

Click Chemistry Bioconjugation Cycloaddition

Protecting Group Strategy: Boc Versus Fmoc for Solid-Phase Synthesis Compatibility

The tert-butyloxycarbonyl (Boc) protecting group on the target compound is acid-labile, offering orthogonal deprotection relative to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group found in the analog (9H-fluoren-9-yl)methyl N-(3-ethynylcyclopentyl)carbamate (CAS 2770533-89-4) [1]. This orthogonality is critical in solid-phase peptide synthesis (SPPS) and multi-step sequences where selective amine deprotection is required without affecting other functional groups . The Fmoc analog is preferred for standard SPPS using piperidine deprotection, while the Boc analog is suited for Boc-SPPS strategies employing trifluoroacetic acid (TFA) [2].

Solid-Phase Synthesis Protecting Group Orthogonality Peptidomimetics

Vendor-Supplied Purity: Reported 98% HPLC Purity for the (1S,3R)-Enantiomer as a Benchmark for the Target Compound Class

The (1S,3R)-enantiomer (CAS 1474041-18-3) is commercially offered at a standard purity of 98% as determined by HPLC, with supporting batch-specific certificates of analysis including NMR, HPLC, and GC data . This purity level serves as a benchmark for the class; the target (1R,3S)-enantiomer (CAS 1932279-32-7) is expected to meet or exceed similar specifications when sourced from reputable suppliers, though specific lot-release data for the target CAS were not publicly available at the time of this analysis. The racemic mixture (CAS 1823497-00-2) is commonly offered at 95% or 97% purity, indicating a potential 1-3% lower purity threshold compared to the single enantiomer standard .

Analytical Quality Control HPLC Purity Procurement Specification

Molecular Topology and LogP: Cyclopentyl Versus Cyclobutyl Scaffold Impact on Physicochemical Properties

The five-membered cyclopentyl ring of the target compound (C12H19NO2, MW 209.28) imparts different conformational flexibility and lipophilicity compared to the four-membered cyclobutyl analog tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate (CAS 1463502-31-9, C11H17NO2, MW 195.26) . The larger ring size increases the molecular weight by 14.02 g/mol and introduces an additional methylene group, which influences logP and passive membrane permeability. Vendor data for the cyclopentyl scaffold indicates a logP of approximately 3.98 (computed) versus 2.08 for a related cyclobutyl scaffold , suggesting that the target compound occupies a more lipophilic chemical space.

Physicochemical Profiling Drug-likeness Scaffold Selection

Priority Application Scenarios for Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Drug Intermediates Requiring Defined (1R,3S) Configuration

In medicinal chemistry programs developing chiral cyclopentyl-containing drug candidates (e.g., kinase inhibitors, antiviral agents), the (1R,3S)-enantiomer serves as a direct precursor for constructing the correct stereochemical architecture. As established in Section 3, Evidence Item 1, the absolute configuration of this building block dictates the spatial orientation of the final molecule. Substitution with the (1S,3R)-enantiomer (CAS 1474041-18-3) or racemic mixture (CAS 1823497-00-2) would yield the wrong enantiomer or require costly chiral separation, respectively . Researchers procuring this compound for asymmetric synthesis should verify enantiomeric excess via chiral HPLC or optical rotation upon receipt.

CuAAC-Based Bioconjugation and PROTAC Linker Assembly

The terminal alkyne functionality (Section 3, Evidence Item 2) makes this compound a valuable intermediate for assembling proteolysis-targeting chimeras (PROTACs), fluorescent probes, and antibody-drug conjugates via copper-catalyzed click chemistry [1]. The Boc-protected amine can be deprotected after the click reaction to introduce additional functionality, enabling modular construction of heterobifunctional linkers. The vinyl analog (CAS 193156-64-8) cannot participate in CuAAC and thus cannot substitute in this application without a complete redesign of the conjugation strategy.

Boc-SPPS-Compatible Synthesis of Peptidomimetics Incorporating a Cyclopentyl Scaffold

The Boc protecting group (Section 3, Evidence Item 3) enables direct incorporation of the cyclopentyl moiety into Boc-strategy solid-phase peptide synthesis, where acid-labile deprotection is compatible with the resin and side-chain protecting groups [2]. This contrasts with the Fmoc analog (CAS 2770533-89-4), which is suited for Fmoc-SPPS. Laboratories operating Boc-SPPS protocols should procure the Boc-protected compound to avoid a deprotection-reprotection sequence that would reduce overall yield.

Scaffold Optimization in CNS Drug Discovery Leveraging Higher Lipophilicity

The cyclopentyl scaffold's higher computed logP (~3.98) compared to the cyclobutyl analog (logP ~2.08), as shown in Section 3, Evidence Item 5, suggests preferential utility in central nervous system (CNS) drug discovery where moderate to high lipophilicity often correlates with improved blood-brain barrier penetration . Medicinal chemists exploring structure-activity relationships (SAR) around 3-substituted cyclopentyl carbamates should select the cyclopentyl core when increased membrane permeability is desired, while reserving the cyclobutyl analog for targets where lower lipophilicity and higher aqueous solubility are advantageous.

Quote Request

Request a Quote for Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.